ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJINSKLFNOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202514 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-63-9 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a compound with a complex mechanism of action. Related imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin ii and thromboxane a2.
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular function
Biochemische Analyse
Biochemical Properties
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, which are crucial for cell cycle regulation. The interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity. Additionally, this compound has been found to modulate the activity of GABA A receptors, which are important for neurotransmission. These interactions highlight the compound’s potential as a modulator of enzymatic and receptor functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. It achieves this by disrupting cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and growth. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and epigenetic regulators. These effects collectively contribute to its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, leading to their inhibition or activation. For instance, its binding to CDK2 and Aurora B kinase results in the inhibition of their kinase activity, thereby disrupting cell cycle progression. Additionally, this compound can interact with DNA and RNA, affecting gene expression and transcriptional regulation. These interactions underline the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of metabolites that can be further excreted from the body. The involvement of this compound in these pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetic properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize within the nucleus, where it can interact with DNA and transcriptional machinery. Additionally, this compound can be targeted to other organelles such as mitochondria and endoplasmic reticulum, influencing cellular processes such as energy metabolism and protein synthesis. The subcellular localization of this compound is guided by targeting signals and post-translational modifications that direct it to specific compartments.
Biologische Aktivität
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Anticancer Properties
This compound exhibits significant anticancer properties. Research indicates that it can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that compounds within this class can modulate the activity of kinases such as GSK-3 and B-Raf, which are crucial in cancer biology .
Table 1: Biological Activity of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of GSK-3 and B-Raf kinases | |
| Antimicrobial | Disruption of bacterial enzyme functions | |
| Anti-inflammatory | Modulation of immune response pathways |
Antimicrobial Effects
The compound also demonstrates antimicrobial activity against various pathogens. It has been shown to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Other Pharmacological Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to influence multiple cellular pathways that regulate inflammation, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives, including this compound. These compounds were tested against various cancer cell lines. The results indicated that the compound exhibited an IC50 value as low as 10 nM against MDA-MB-468 breast cancer cells, demonstrating potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL, indicating significant efficacy against both bacterial strains. This study highlights the compound's potential as a lead for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects involve:
- Kinase Inhibition : The compound inhibits key kinases involved in cancer progression.
- Enzyme Interaction : It disrupts the function of enzymes critical for bacterial survival.
- Inflammatory Pathway Modulation : It alters immune responses that contribute to inflammation.
Wissenschaftliche Forschungsanwendungen
While comprehensive data tables and case studies specifically for ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate are not available in the search results, the provided documents offer insights into the applications of related compounds and synthesis methods of imidazo[4,5]pyridines, which can inform potential research directions.
Synthesis and Structure-Activity Relationships
- Synthesis : A procedure exists for the synthesis of a privilege imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine . Also, methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate can be obtained from 7- methyl-3H-imidazo[4,5-b]pyridine .
- Medicinal Significance : Imidazopyridines can influence cellular pathways that are important for the functioning of cancerous cells, pathogens or components of the immune system . They have medicinal significance in the central nervous system, digestive system, cancer and inflammation .
Antimicrobial Research
- DHFR Bacterial Enzyme : Imidazo[4,5-b]pyridine compounds can attack the DHFR bacterial enzyme based on size and shape . The yellow region condensed over the imidazole ring increases the electrophilicity effect, while the blue highlight activates the nucleophilicity of the pyridine cores .
- Inhibition Constant : The most promising inhibition constant ranges between 2.16 and 1.98 . Molecule 2 showed ΔE = −7.00 kcal/mol and was stabilized in the binding site by the arrangement of the iIle 60 with the imidazole ring with perpendicular mode through the formation of a sticky π–π bond .
Potential Cancer Research
- Heterocyclic Amine Carcinogens : Lactoperoxidase (LPO) is associated with breast cancer etiology, and heterocyclic amines, including 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP), have been increasingly associated with breast cancer etiology .
- PARP Inhibitors : Imidazo[4,5-c]pyridines have moderate to good PARP inhibitory activity and can increase the sensitivity of tumor cells to chemotherapy .
Tyrosine Kinase 2 (TYK2) Inhibitors
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-b]pyridine Derivatives
Compounds like methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 78316-09-3) differ in nitrogen positioning within the fused ring system. The [4,5-b] vs.
Benzimidazole Derivatives
Ethyl 1H-benzimidazole-4-carboxylate (CAS: 58842-61-8) replaces the pyridine ring with a benzene ring, creating a larger aromatic system.
Substituent-Modified Analogs
Halogenated Derivatives
Methyl 2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine-7-carboxylate (CAS: 5256-74-6) incorporates a chloro substituent and a silyl protective group. The electron-withdrawing chlorine enhances electrophilicity, while the silyl group improves synthetic versatility in multi-step reactions .
Alkylated Derivatives
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 1266114-63-9 | C₉H₉N₃O₂ | 191.19 | Ethyl ester, fused imidazopyridine |
| Mthis compound | 2112668-56-9 | C₉H₅BrN₂O* | 237.05 | Methyl ester, bromine anomaly |
| Ethyl 1H-benzimidazole-4-carboxylate | 58842-61-8 | C₁₀H₁₀N₂O₂ | 190.20 | Benzimidazole core |
| Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate | 78316-09-3 | C₈H₇N₃O₂ | 177.16 | [4,5-b] ring fusion |
*Discrepancy noted in molecular formula for methyl analog .
Vorbereitungsmethoden
One-Pot Synthesis via Substitution–Reduction–Cyclization Sequence
A highly efficient and green chemistry-compliant method reported involves a one-pot procedure starting from substituted pyridines, proceeding through nucleophilic aromatic substitution (S_NAr), reduction, and heterocyclization steps in aqueous isopropanol (H2O-IPA) solvent mixture.
Step 1: Nucleophilic Aromatic Substitution
A halogenated pyridine derivative is reacted with a primary amine in H2O-IPA at 80 °C for 2 hours to form substituted intermediates.Step 2: Reduction
Zinc dust and concentrated hydrochloric acid are added to the same reaction mixture, heated at 80 °C for 45 minutes, reducing nitro groups to diamines rapidly and with excellent yields.Step 3: Cyclization with Aldehydes
After removing zinc dust by centrifugation, substituted aldehydes are introduced, and the mixture is heated at 85 °C for 10 hours to yield the imidazo[4,5-c]pyridine derivatives.Purification
The crude product is extracted and purified by silica gel column chromatography using 15% ethyl acetate in hexane.
This method benefits from avoiding isolation of intermediates, minimizing reaction time, and employing environmentally benign solvents, thus aligning with green chemistry principles.
Reaction Conditions and Solvent Effects
The choice of solvent critically influences the reaction efficiency:
| Solvent System | Reaction Time | Yield | Notes |
|---|---|---|---|
| Methanol (MeOH) | ~24 hours | Good | Slower reaction at room temp |
| Water-Isopropanol (H2O-IPA, 1:1) | ~12 hours (reduction step) | Excellent | Enhanced rate and yield |
| Aprotic solvents (toluene, 1,4-dioxane, THF) | Longer | Lower yields | Less effective for condensation |
The polar protic solvent mixture H2O-IPA is superior in promoting the nucleophilic substitution and cyclization steps, providing better yields and shorter reaction times compared to aprotic solvents.
Substrate Scope and Functional Group Tolerance
The method accommodates a wide variety of primary amines and aldehydes, including those with electron-donating and electron-withdrawing groups as well as heteroaromatic aldehydes. This versatility allows for the synthesis of diverse substituted imidazo[4,5-c]pyridine derivatives, including ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, by selecting appropriate aldehyde and amine components.
Alternative Synthetic Routes and Related Compounds
While specific detailed syntheses of this compound are scarce, related heterocyclic systems such as imidazo[4,5-b]pyridines and fused pyrimidines have been synthesized via:
- Cyclization of 2-chloro-3-nitropyridine derivatives
- Pd- or Cu-catalyzed amidation and regiospecific cyclization
- Reactions of amino-substituted pyridines with aldehydes or isocyanates under reflux conditions
These approaches often involve forming key intermediates like pyridine-2,3-diamines, which then undergo condensation with aldehydes to form the fused imidazo ring.
Experimental Data Summary for this compound
| Parameter | Data |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| CAS Number | 1266114-63-9 |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) |
| SMILES | CCOC(=O)C1=CN=CC2=C1N=CN2 |
This data supports the identity and structural characterization of the compound.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Time | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Primary amine, H2O-IPA, 80 °C | 2 hours | Substituted pyridine intermediate |
| Reduction | Zinc dust, conc. HCl, H2O-IPA, 80 °C | 45 minutes | Pyridine-2,3-diamine derivative |
| Cyclization | Aldehyde, H2O-IPA, 85 °C | 10 hours | Imidazo[4,5-c]pyridine derivative |
| Purification | Extraction, silica gel chromatography | - | Pure this compound |
Q & A
Q. What are the common synthetic routes for ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step condensation reactions. A representative approach involves:
- Step 1 : Cyclization of pyridine derivatives with ethyl chloroacetate under reflux conditions in anhydrous ethanol, catalyzed by triethylamine .
- Step 2 : Functionalization at the 7-position via carboxylation using diethyl carbonate under basic conditions (e.g., NaH) . Key factors affecting yield include temperature control (70–90°C), solvent polarity, and catalyst selection. For example, using DMF as a solvent may increase reaction efficiency by 15–20% compared to THF .
| Method | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Condensation | Et₃N | Ethanol | 45–50% | |
| Carboxylation | NaH | DMF | 60–65% |
**How is this compound characterized spectroscopically?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
